N1-Methylation Eliminates a Hydrogen-Bond Donor Relative to the Des-Methyl Analog CAS 398491-59-3
tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1784048-63-0) contains an N1-methyl group that replaces the N1-H hydrogen-bond donor present in the most common comparator, tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3). This substitution reduces the hydrogen-bond donor count from 3 (two from the 3-NH₂ group and one from N1-H) to 2 (only the 3-NH₂ group) . In kinase ATP-binding pockets, hydrogen-bond donor count and topology directly govern hinge-region binding affinity and selectivity; the N1-H donor in the des-methyl scaffold has been shown to participate in key hinge interactions with CDK2 [1]. Elimination of this donor by N1-methylation is expected to alter kinase selectivity profiles, a property exploitable for designing inhibitors with reduced off-target kinase promiscuity.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors (3-NH₂ only; N1-methyl cannot donate) |
| Comparator Or Baseline | CAS 398491-59-3: 3 H-bond donors (3-NH₂ + N1-H) |
| Quantified Difference | Reduction of 1 H-bond donor (−33% donor count) |
| Conditions | Structural comparison based on SMILES: CN1N=C(N)C2=C1CN(C(=O)OC(C)(C)C)C2 (target) vs. CC(C)(C)OC(=O)N1CC2=NNC(N)=C2C1 (comparator) |
Why This Matters
Procurement of the N1-methyl variant is essential when the synthetic route requires an N1-substituted scaffold with reduced polarity at the pyrazole N1 position, as downstream kinase inhibitor potency and selectivity may be profoundly affected by this single H-bond donor difference.
- [1] Pevarello, P.; Brasca, M. G.; Amici, R.; et al. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. J. Med. Chem. 2004, 47 (13), 3367–3380. View Source
